molecular formula C24H19ClN2O2 B11560789 1'-benzyl-5'-chloro-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-benzyl-5'-chloro-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11560789
M. Wt: 402.9 g/mol
InChI Key: VUUGHFZXXFTFQA-UHFFFAOYSA-N
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Description

1’-Benzyl-5’-chloro-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes a benzyl group, a chlorine atom, a hydroxyl group, and a methyl group. This compound is part of the biindole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-benzyl-5’-chloro-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, including the formation of the biindole core, followed by the introduction of the benzyl, chloro, hydroxy, and methyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-5’-chloro-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1’-Benzyl-5’-chloro-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-benzyl-5’-chloro-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Benzyl-5’-chloro-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C24H19ClN2O2/c1-15-22(18-9-5-6-10-20(18)26-15)24(29)19-13-17(25)11-12-21(19)27(23(24)28)14-16-7-3-2-4-8-16/h2-13,26,29H,14H2,1H3

InChI Key

VUUGHFZXXFTFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=CC=C5)O

Origin of Product

United States

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